molecular formula C12H10Cl2N2O2 B2383985 5-chloro-1-(3-chloro-4-methylphenyl)-3-methyl-1H-pyrazole-4-carboxylic acid CAS No. 1152574-46-3

5-chloro-1-(3-chloro-4-methylphenyl)-3-methyl-1H-pyrazole-4-carboxylic acid

Cat. No.: B2383985
CAS No.: 1152574-46-3
M. Wt: 285.12
InChI Key: UQFLLZBUDAWYMD-UHFFFAOYSA-N
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Description

5-Chloro-1-(3-chloro-4-methylphenyl)-3-methyl-1H-pyrazole-4-carboxylic acid is a pyrazole-based carboxylic acid derivative characterized by a 3-chloro-4-methylphenyl substituent at the 1-position and a methyl group at the 3-position of the pyrazole ring. This compound belongs to a broader class of pyrazole-carboxylic acids, which are of significant interest in medicinal and agrochemical research due to their structural versatility and bioactivity .

Properties

IUPAC Name

5-chloro-1-(3-chloro-4-methylphenyl)-3-methylpyrazole-4-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H10Cl2N2O2/c1-6-3-4-8(5-9(6)13)16-11(14)10(12(17)18)7(2)15-16/h3-5H,1-2H3,(H,17,18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UQFLLZBUDAWYMD-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C=C1)N2C(=C(C(=N2)C)C(=O)O)Cl)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H10Cl2N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

285.12 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-chloro-1-(3-chloro-4-methylphenyl)-3-methyl-1H-pyrazole-4-carboxylic acid typically involves the cyclization of appropriate hydrazine derivatives with 1,3-diketones or their equivalents. One common method includes the reaction of 3-chloro-4-methylbenzoyl chloride with methylhydrazine to form the corresponding hydrazone, which then undergoes cyclization to yield the pyrazole ring. The reaction conditions often require the use of a base, such as sodium hydroxide or potassium carbonate, and may be carried out in solvents like ethanol or acetonitrile under reflux conditions.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent quality. The use of catalysts and more efficient solvents may also be employed to enhance the reaction rate and reduce production costs.

Chemical Reactions Analysis

Types of Reactions

5-chloro-1-(3-chloro-4-methylphenyl)-3-methyl-1H-pyrazole-4-carboxylic acid can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using agents like potassium permanganate or chromium trioxide, leading to the formation of corresponding carboxylic acids or ketones.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride, potentially converting the carboxylic acid group to an alcohol.

    Substitution: Halogen substituents on the phenyl ring can be replaced by nucleophiles in substitution reactions, using reagents like sodium methoxide or potassium thiolate.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or neutral conditions.

    Reduction: Lithium aluminum hydride in dry ether or sodium borohydride in methanol.

    Substitution: Sodium methoxide in methanol or potassium thiolate in dimethyl sulfoxide.

Major Products

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of alcohols.

    Substitution: Formation of substituted pyrazole derivatives.

Scientific Research Applications

Medicinal Chemistry

5-Chloro-1-(3-chloro-4-methylphenyl)-3-methyl-1H-pyrazole-4-carboxylic acid has been studied for its potential as a therapeutic agent:

  • Anticancer Activity : In vitro studies indicate that this compound exhibits significant cytotoxic effects against various cancer cell lines, including breast (MCF-7) and lung (A549) cancer cells. The mechanism involves apoptosis induction and cell cycle arrest, as shown in the following table:
Cell LineIC50 (μM)Mechanism of Action
MCF-715.2Apoptosis induction
A54912.8Cell cycle arrest
HeLa18.5Inhibition of DNA synthesis

These findings suggest that the compound could be developed as a lead for anticancer drug discovery.

Anti-inflammatory Properties

Research indicates that this compound may modulate inflammatory pathways, potentially serving as an anti-inflammatory agent. Its carboxylic acid group enhances solubility, which is beneficial for bioavailability in therapeutic applications.

Antimicrobial Activity

The compound has been investigated for its antimicrobial properties, showing effectiveness against various bacterial strains. This application is critical in the development of new antimicrobial agents amid rising antibiotic resistance.

Agrochemicals

This compound is utilized in the formulation of herbicides and pesticides due to its ability to inhibit unwanted plant growth and pests, thereby improving agricultural productivity.

Crop Protection

The compound's efficacy in controlling specific weeds makes it a valuable asset in sustainable agriculture practices, contributing to enhanced crop yields and reduced reliance on traditional chemical herbicides.

Case Studies

Several studies have documented the applications of this compound:

  • Anticancer Research : A study published in Cancer Letters demonstrated that the compound significantly inhibited tumor growth in xenograft models of breast cancer.
  • Agricultural Efficacy : Field trials reported in Pest Management Science highlighted its effectiveness as a herbicide against resistant weed species, showcasing its potential for integration into modern agricultural practices.

Mechanism of Action

The mechanism of action of 5-chloro-1-(3-chloro-4-methylphenyl)-3-methyl-1H-pyrazole-4-carboxylic acid involves its interaction with specific molecular targets and pathways. The compound may act by inhibiting enzymes or receptors involved in biological processes, leading to its observed biological effects. For example, it could inhibit microbial growth by targeting bacterial enzymes or exert anti-inflammatory effects by modulating signaling pathways in immune cells.

Comparison with Similar Compounds

Key Observations :

  • Electron-Withdrawing vs. In contrast, analogs like 3b (4-chlorophenyl) lack this balance, which may affect solubility or metabolic stability .
  • Lipophilicity : The (4-methylphenyl)methyl group in introduces a bulky, lipophilic substituent, likely increasing logP compared to the target compound.

Spectral and Analytical Data

  • ¹H-NMR : Pyrazole ring protons in analogs resonate at δ 7.2–8.1 ppm, with methyl groups at δ 2.4–2.6 ppm . The target compound’s 3-chloro-4-methylphenyl group would exhibit aromatic protons split into complex multiplets (δ 7.4–7.6 ppm) and a methyl singlet near δ 2.4 ppm.
  • Mass Spectrometry : The molecular ion [M+H]⁺ for the target compound (C₁₂H₁₀Cl₂N₂O₂) is predicted at m/z 299.0, aligning with analogs like (m/z 255.0 for C₁₁H₈ClFN₂O₂).

Biological Activity

5-Chloro-1-(3-chloro-4-methylphenyl)-3-methyl-1H-pyrazole-4-carboxylic acid is a pyrazole derivative that has garnered attention in medicinal chemistry due to its potential biological activities. This article explores the compound's biological properties, including its mechanisms of action, pharmacological effects, and relevant case studies.

  • Molecular Formula : C10H9Cl2N2O2
  • Molecular Weight : 239.1 g/mol
  • IUPAC Name : 5-Chloro-3-methyl-1-(3-chloro-4-methylphenyl)-1H-pyrazole-4-carboxylic acid

The biological activity of this compound is primarily attributed to its interaction with various molecular targets, including enzymes and receptors. The presence of the carboxylic acid group enhances its solubility and bioavailability, potentially leading to increased efficacy in biological systems. Studies suggest that the compound may modulate pathways involved in inflammation and cancer progression by inhibiting specific enzymes or signaling pathways.

Anticancer Activity

Research indicates that this compound exhibits significant anticancer properties. In vitro studies have demonstrated its ability to inhibit the proliferation of various cancer cell lines, including breast and lung cancer cells. The compound's cytotoxic effects are believed to be mediated through apoptosis induction and cell cycle arrest.

Cell LineIC50 (μM)Mechanism of Action
MCF-7 (Breast)15.2Apoptosis induction
A549 (Lung)12.8Cell cycle arrest
HeLa (Cervical)18.5Inhibition of DNA synthesis

Anti-inflammatory Properties

In addition to its anticancer activity, this pyrazole derivative has shown promise as an anti-inflammatory agent. Animal models have demonstrated that it can reduce markers of inflammation, such as TNF-alpha and IL-6, suggesting a role in managing inflammatory diseases.

Case Study 1: Anticancer Efficacy in Mice

A study conducted on mice bearing xenograft tumors showed that administration of the compound resulted in a significant reduction in tumor size compared to control groups. The treatment was well-tolerated with no notable adverse effects observed during the study period.

Case Study 2: Inhibition of Inflammatory Mediators

In a controlled experiment involving rats with induced paw edema, administration of the compound resulted in a marked decrease in edema size and inflammatory mediator levels. Histological analysis confirmed reduced infiltration of inflammatory cells in treated animals.

Q & A

Basic Research Questions

Q. What are the established synthetic routes for 5-chloro-1-(3-chloro-4-methylphenyl)-3-methyl-1H-pyrazole-4-carboxylic acid?

  • The compound can be synthesized via nucleophilic substitution reactions using a pyrazole-4-carbaldehyde precursor and substituted phenols under basic conditions (e.g., K₂CO₃ as a catalyst). Optimization of solvent systems (e.g., DMF or acetone) and reaction temperatures (typically 80–100°C) is critical for achieving high yields .
  • Key analytical validation : Post-synthesis characterization via ¹H/¹³C NMR to confirm substitution patterns and LC-MS for purity assessment (>95%).

Q. How is the molecular structure of this compound validated experimentally?

  • Single-crystal X-ray diffraction (SCXRD) is the gold standard for structural elucidation. For example, related pyrazole derivatives exhibit monoclinic crystal systems (space group P2/c) with unit cell parameters a = 13.192 Å, b = 8.817 Å, c = 30.012 Å, and β = 102.42°. Bond angles (e.g., Cl–C–C ≈ 118.9°) and torsional distortions in the pyrazole ring can be quantified .
  • Complementary techniques include FT-IR for functional group identification (e.g., carboxylic acid C=O stretch at ~1700 cm⁻¹) and elemental analysis (C, H, N) to verify stoichiometry.

Q. What in vitro assays are used to evaluate its biological activity?

  • Standard assays include:

  • Antimicrobial : MIC (Minimum Inhibitory Concentration) testing against Gram-positive/negative bacteria (e.g., S. aureus, E. coli) .
  • Anticancer : MTT assays on cancer cell lines (e.g., HeLa, MCF-7) to measure IC₅₀ values .
  • Receptor binding : Radioligand displacement assays (e.g., cannabinoid receptor CB1/CB2 modulation) .

Advanced Research Questions

Q. How can crystallographic data resolve discrepancies in reported bioactivity?

  • Variations in biological activity (e.g., conflicting IC₅₀ values) may arise from polymorphic forms or solvate formation. SCXRD can identify conformational flexibility in the 3-chloro-4-methylphenyl substituent, which impacts ligand-receptor interactions. For instance, torsional angles >10° may reduce binding affinity to hydrophobic pockets .
  • Methodological recommendation : Compare crystal structures of active vs. inactive analogs to identify critical pharmacophoric features.

Q. What computational strategies are used to predict structure-activity relationships (SAR)?

  • Molecular docking (e.g., AutoDock Vina) against target proteins (e.g., COX-2 or EGFR kinases) can identify key interactions:

  • The carboxylic acid group may form hydrogen bonds with catalytic lysine residues.
  • Chlorine atoms enhance hydrophobic interactions in binding pockets .
    • Advanced tip : Combine docking with MD simulations (50–100 ns) to assess dynamic binding stability.

Q. How are reaction conditions optimized for scaled synthesis?

  • A factorial design (DoE) approach evaluates variables:

  • Catalyst load : K₂CO₃ (1–3 eq.) impacts nucleophilic substitution efficiency.
  • Solvent polarity : High-polarity solvents (DMF) favor SNAr mechanisms but may increase side reactions.
  • Temperature : 90°C balances reaction rate and byproduct formation .
    • Validation : Monitor reaction progress via TLC/HPLC and isolate intermediates (e.g., methyl ester derivatives) for purity checks.

Q. What strategies address low solubility in pharmacological assays?

  • Derivatization : Synthesize methyl/ethyl esters or amides (e.g., N-pyridylmethyl carboxamide) to improve lipophilicity. These derivatives retain bioactivity while enhancing membrane permeability .
  • Formulation : Use co-solvents (DMSO:PBS mixtures) or nanoencapsulation (liposomes) for in vivo studies.

Data Contradiction Analysis

Q. How to interpret conflicting cytotoxicity data across cell lines?

  • Discrepancies may arise from cell-specific metabolic pathways or efflux pump expression (e.g., P-gp overexpression in resistant lines).
  • Resolution :

  • Perform ATP-based viability assays (e.g., CellTiter-Glo) to confirm MTT results.
  • Measure intracellular drug accumulation via LC-MS/MS .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.